(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate
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Overview
Description
(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an oxobutenoate moiety. It is often studied for its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the final product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of inflammatory diseases and as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(e)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol: Known for its anti-inflammatory activity and used in similar applications.
(e)-4-(3,4-Dimethoxyphenyl)but-3-en-1-yl acetate: Another derivative with potential biological activities.
(e)-1-(3,4-Dimethoxyphenyl)butadiene: Studied for its pharmacological properties.
Uniqueness
(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C14H16O5 |
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Molecular Weight |
264.27 g/mol |
IUPAC Name |
ethyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C14H16O5/c1-4-19-14(16)8-6-11(15)10-5-7-12(17-2)13(9-10)18-3/h5-9H,4H2,1-3H3/b8-6+ |
InChI Key |
WXFQMQWBEXMWOA-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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